molecular formula C16H24ClNO2 B13864869 Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride

Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride

Cat. No.: B13864869
M. Wt: 297.82 g/mol
InChI Key: MWNJGZNPSNSPIL-UHFFFAOYSA-N
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Description

Propylphenidate hydrochloride is a piperidine-based stimulant drug closely related to methylphenidate. It is structurally characterized by the replacement of the methyl ester in methylphenidate with a propyl ester. This compound is known for its psychoactive properties and has been used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propylphenidate hydrochloride involves the esterification of 2-phenyl-2-(piperidin-2-yl)acetic acid with propanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of propylphenidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Propylphenidate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.

    Medicine: Explored as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Utilized in the development of new psychoactive substances and cognitive enhancers

Mechanism of Action

Propylphenidate hydrochloride exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking their function and prolonging the action of these neurotransmitters .

Comparison with Similar Compounds

Propylphenidate hydrochloride is unique due to its propyl ester, which affects its pharmacokinetic and pharmacodynamic profile, making it distinct from other phenidates .

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

propyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-2-12-19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H

InChI Key

MWNJGZNPSNSPIL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

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